molecular formula C16H18O9 B192333 Schumanniofioside A CAS No. 128396-15-6

Schumanniofioside A

Cat. No. B192333
M. Wt: 354.31 g/mol
InChI Key: MSNMNLUHZBFJDF-YMILTQATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schumanniofioside A is a natural product isolated from the plant Schumannia thollonii. It is a complex molecule with a unique structure that has attracted the attention of scientists due to its potential therapeutic applications.

Scientific Research Applications

Identification and Structure Elucidation

  • Chromone Glycosides Discovery : Schumanniofioside A, along with Schumanniofioside B, was identified as new chromone glycosides isolated from the root bark of Schumanniophyton magnificum. These compounds' structures were determined through spectral data and chemical degradation (Tane et al., 1990).
  • X-ray Crystallography and HPTLC Analysis : An in-depth analysis of Schumanniofioside A using nuclear magnetic resonance (NMR), electrospray ionization mass spectrum (ESI-MS), and X-ray crystallography was conducted. This helped confirm the compound's bond angles, lengths, and absolute structure. A validated high-performance thin-layer chromatography (HPTLC) method for its quantitative analysis was also developed (Al-Taweel et al., 2017).

Therapeutic and Biological Activities

  • Antisnake Venom Property : Schumanniofioside A was found to reduce the lethal effect of black cobra venom in mice, suggesting its potential as an antisnake venom agent. It is believed to act through the oxidative inactivation of the venom (Akunyili & Akubue, 1986).
  • Antiviral Activity : A study revealed that chromone alkaloids, including Schumanniofioside A, displayed significant activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). These compounds' anti-HIV activity was attributed to irreversible binding to gp120 rather than inhibition of reverse transcriptase or protease (Houghton et al., 1994).

properties

CAS RN

128396-15-6

Product Name

Schumanniofioside A

Molecular Formula

C16H18O9

Molecular Weight

354.31 g/mol

IUPAC Name

7-hydroxy-2-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C16H18O9/c1-6-2-8(19)12-9(23-6)3-7(18)4-10(12)24-16-15(22)14(21)13(20)11(5-17)25-16/h2-4,11,13-18,20-22H,5H2,1H3/t11-,13-,14+,15-,16-/m1/s1

InChI Key

MSNMNLUHZBFJDF-YMILTQATSA-N

Isomeric SMILES

CC1=CC(=O)C2=C(O1)C=C(C=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

SMILES

CC1=CC(=O)C2=C(O1)C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O

Other CAS RN

128396-15-6

synonyms

2-methyl-5,7-dihydroxychromone 5-O-beta-glycopyranoside
schumanniofioside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Schumanniofioside A
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Reactant of Route 3
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Reactant of Route 4
Schumanniofioside A
Reactant of Route 5
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Reactant of Route 6
Schumanniofioside A

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